molecular formula C10H21NO3S2 B14705474 S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate CAS No. 21208-91-3

S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate

Cat. No.: B14705474
CAS No.: 21208-91-3
M. Wt: 267.4 g/mol
InChI Key: NMMPIDXMVUTDMM-UHFFFAOYSA-N
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Description

S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C10H21NO3S2 It is a thiosulfate derivative, which means it contains a sulfur atom bonded to an oxygen atom and another sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate involves its interaction with various molecular targets. The thiosulfate group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: S-2-((2-Cyclohexylethyl)amino)ethyl thiosulfate is unique due to the presence of the cyclohexylethyl group, which can impart different steric and electronic properties compared to other thiosulfate derivatives. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

21208-91-3

Molecular Formula

C10H21NO3S2

Molecular Weight

267.4 g/mol

IUPAC Name

2-(2-sulfosulfanylethylamino)ethylcyclohexane

InChI

InChI=1S/C10H21NO3S2/c12-16(13,14)15-9-8-11-7-6-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,12,13,14)

InChI Key

NMMPIDXMVUTDMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNCCSS(=O)(=O)O

Origin of Product

United States

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